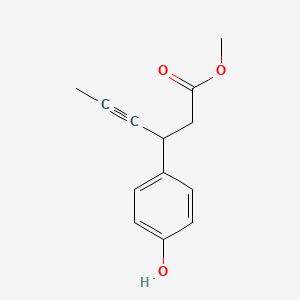

1-Cyclobutylpiperidin-4-ol

Descripción general

Descripción

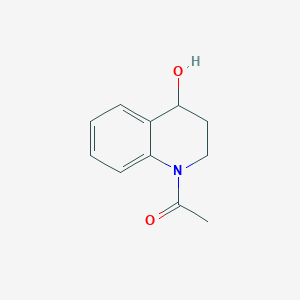

1-Cyclobutylpiperidin-4-ol is a chemical compound with the molecular formula C9H17NO . It is used in laboratory chemicals and the manufacture of chemical compounds .

Synthesis Analysis

Piperidine derivatives, such as 1-Cyclobutylpiperidin-4-ol, are synthesized through various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis

The molecular structure of 1-Cyclobutylpiperidin-4-ol is characterized by a six-membered heterocyclic ring containing one nitrogen atom and five carbon atoms . The molecular weight of this compound is 155.24 g/mol .Chemical Reactions Analysis

Piperidine derivatives, including 1-Cyclobutylpiperidin-4-ol, are involved in various chemical reactions. These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis

1-Cyclobutylpiperidin-4-ol is an oil at room temperature .Aplicaciones Científicas De Investigación

Sigma Receptor Ligands

The study by Prezzavento et al. (2007) investigated the biological profile of new substituted 1-phenyl-2-cyclopropylmethylamines, including 4-phenylpiperidin-4-ol derivatives, for their high affinity to sigma receptors. These compounds showed potential as sigma1/sigma2 agonists and modulated tissue transglutaminase (TG-2) expression in primary astroglial cell cultures, suggesting their role in neuroprotection and neuroregeneration (Prezzavento et al., 2007).

Matrix Metalloprotease Inhibitors

Onaran et al. (2005) synthesized squaric acid-peptide conjugates as inhibitors of MMP-1, a proteinase involved in tissue remodeling and degradation. These compounds featured functional groups, including -N(alkyl)OH, designed to bind to the metalloprotease's active site, highlighting their potential in regulating tissue remodeling processes (Onaran, Comeau & Seto, 2005).

Radiosynthesis for PET Imaging

Hanyu et al. (2016) discussed the radiosynthesis of [11C]TASP457, a PET ligand for imaging histamine H3 receptors in the brain. This compound, containing a 1-cyclobutylpiperidin-4-yl moiety, was efficiently synthesized and showed high quality for clinical application in PET assessment of H3 receptors (Hanyu et al., 2016).

Cyclodextrin-Based Bioactive Supramolecular Assemblies

Chen and Liu (2010) highlighted the use of cyclodextrins, cyclic oligosaccharides, in constructing nano-scale supramolecular systems. These systems, capable of forming complexes with various molecules, have applications in areas like drug delivery, chemical sensors, and artificial enzymes. The study suggests potential utility in designing supramolecular systems with 1-cyclobutylpiperidin-4-ol derivatives (Chen & Liu, 2010).

Antimicrobial Activity

Dyusebaeva et al. (2017) studied the antimicrobial activity of 1,2,5-trimethylpiperidin-4-ols, revealing their efficacy against various microorganisms. These findings suggest the potential of 1-cyclobutylpiperidin-4-ol derivatives in developing new antimicrobial agents (Dyusebaeva, Elibaeva & Kalugin, 2017).

Safety and Hazards

1-Cyclobutylpiperidin-4-ol is classified as a warning hazard according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

Direcciones Futuras

Piperidine derivatives, including 1-Cyclobutylpiperidin-4-ol, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mecanismo De Acción

Target of Action

1-Cyclobutylpiperidin-4-ol is a cyclic amine that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The primary target of 1-Cyclobutylpiperidin-4-ol is the chemokine receptor CCR5 . CCR5 is a seven transmembrane G-protein coupled receptor that plays a crucial role in the process of HIV-1 entry .

Mode of Action

The compound interacts with the CCR5 receptor, acting as an antagonist . This means it binds to the receptor and inhibits its function. The antagonistic activity of the compound is believed to be due to the presence of a basic nitrogen atom, which anchors the ligand to the CCR5 receptor via a strong salt-bridge interaction .

Biochemical Pathways

The antagonistic action of 1-Cyclobutylpiperidin-4-ol on the CCR5 receptor affects the HIV-1 entry process . By blocking the CCR5 receptor, the compound prevents the entry of HIV-1 into the host cells, thereby inhibiting the progression of the infection .

Pharmacokinetics

The pharmacokinetic properties of 1-Cyclobutylpiperidin-4-ol are characterized by high gastrointestinal absorption, indicating good bioavailability .

Result of Action

The result of the action of 1-Cyclobutylpiperidin-4-ol is the inhibition of HIV-1 entry into host cells . This can potentially slow down the progression of HIV-1 infection and improve the clinical outcomes for patients .

Propiedades

IUPAC Name |

1-cyclobutylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c11-9-4-6-10(7-5-9)8-2-1-3-8/h8-9,11H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFNHWMSTHVIRFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCC(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.